molecular formula C14H9ClN4O3S B2619750 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea CAS No. 391868-13-6

3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea

Cat. No.: B2619750
CAS No.: 391868-13-6
M. Wt: 348.76
InChI Key: VNZCQFALQYFMRF-UHFFFAOYSA-N
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Description

3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position.

    Urea Formation: The chlorinated benzothiazole is reacted with 4-nitrophenyl isocyanate to form the desired urea derivative. This reaction typically occurs under mild conditions, such as room temperature, in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-aminophenyl)urea.

    Substitution: Various substituted benzothiazole derivatives.

    Hydrolysis: Corresponding amine and isocyanate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Comparison with Similar Compounds

Similar Compounds

    3-(6-chloro-1,3-benzothiazol-2-yl)-1-phenylurea: Lacks the nitro group, which may result in different biological activities.

    3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)urea: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties.

Uniqueness

3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea is unique due to the presence of both the nitrophenyl and benzothiazole moieties, which can confer distinct chemical and biological properties. The combination of these functional groups may result in enhanced activity or selectivity for specific targets compared to similar compounds.

Properties

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3S/c15-8-1-6-11-12(7-8)23-14(17-11)18-13(20)16-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZCQFALQYFMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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